Bis(trimethylsilyl)dodecylphosphonate

Organophosphorus synthesis Protecting group chemistry Phosphonic acid preparation

Bis(trimethylsilyl)dodecylphosphonate (C18H43O3PSi2, MW 394.7) is a bis-silyl-protected dodecylphosphonate ester belonging to the class of O,O-bis(trimethylsilyl) alkylphosphonates. The compound features a C12 n-alkyl chain linked to a phosphorus center protected by two acid-labile trimethylsilyl (TMS) groups.

Molecular Formula C18H43O3PSi2
Molecular Weight 394.7 g/mol
CAS No. 1242248-74-3
Cat. No. B6310302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl)dodecylphosphonate
CAS1242248-74-3
Molecular FormulaC18H43O3PSi2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C18H43O3PSi2/c1-8-9-10-11-12-13-14-15-16-17-18-22(19,20-23(2,3)4)21-24(5,6)7/h8-18H2,1-7H3
InChIKeyYVPLUQQEYHCVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trimethylsilyl)dodecylphosphonate (CAS 1242248-74-3): A Protected C12-Phosphonate Precursor for Quantitative Deprotection, Controlled Surface Grafting, and Corrosion-Resistant SAM Formation


Bis(trimethylsilyl)dodecylphosphonate (C18H43O3PSi2, MW 394.7) is a bis-silyl-protected dodecylphosphonate ester belonging to the class of O,O-bis(trimethylsilyl) alkylphosphonates . The compound features a C12 n-alkyl chain linked to a phosphorus center protected by two acid-labile trimethylsilyl (TMS) groups. This structural design enables its primary utility as a latent precursor to dodecylphosphonic acid—released quantitatively under extremely mild, neutral conditions (contact with water or methanol at room temperature) via the well-established McKenna BTMS silyldealkylation pathway [1]. The TMS protection simultaneously confers organic-solvent solubility and anhydrous storage stability, distinguishing it from the free phosphonic acid or conventional dialkyl (e.g., diethyl, dimethyl) phosphonate esters, which require harsher acidic or basic hydrolysis conditions that can compromise sensitive functional groups [2].

Why Generic Substitution of Bis(trimethylsilyl)dodecylphosphonate Fails: Quantified Differences in Deprotection Chemoselectivity, Grafting Control, and Downstream Performance


A scientific or industrial user cannot simply interchange bis(trimethylsilyl)dodecylphosphonate with diethyl dodecylphosphonate, dimethyl dodecylphosphonate, or free dodecylphosphonic acid without incurring measurable performance penalties. The TMS ester undergoes quantitative, neutral hydrolysis to the free phosphonic acid within minutes upon contact with water or methanol at room temperature [1], whereas diethyl and dimethyl esters require prolonged heating with aqueous HCl (130–140 °C, sealed vessel) or concentrated HBr—conditions that generate 5–10% side products in molecules bearing acid-sensitive functionality [2]. For surface modification of metal oxides, the bis(trimethylsilyl) phosphonate enables controlled grafting without forming bulk metal phosphonate precipitate phases, a problem documented for free phosphonic acids in organic media [3]. Furthermore, the C12 chain length in the dodecylphosphonate moiety occupies a demonstrable performance window: alkylphosphonic acid self-assembled monolayers (SAMs) with chain lengths of 12–18 carbons exhibit ordered monolayer formation and maintain stability for up to 30 days in acid, neutral, and physiological solutions, whereas shorter chains (C3–C10) fail to form ordered, stable monolayers under identical conditions [4]. These differences are quantifiable, experimentally verified, and directly consequential for procurement decisions in synthetic chemistry, materials science, and corrosion protection.

Quantitative Differentiation Evidence for Bis(trimethylsilyl)dodecylphosphonate: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Evidence 1: Quantitative McKenna BTMS Silyldealkylation vs. Acid-Catalyzed Ester Hydrolysis – Chemoselectivity and Side-Product Profile

Bis(trimethylsilyl) phosphonates—including the dodecyl derivative—are the key intermediates in the McKenna BTMS deprotection route. Under microwave-assisted BTMS conditions (ACN, 40–60 °C), quantitative conversion of dialkyl methylphosphonates to the bis(trimethylsilyl) ester intermediate was achieved within 2–10 minutes, with >99% yield confirmed by 31P NMR [1]. Subsequent desilylation by contact with water or methanol at room temperature proceeds quantitatively to the free phosphonic acid without side reactions [2]. In contrast, the alternative MW-HCl hydrolysis method (130–140 °C, sealed vessel, 2–3 equiv. aq. HCl) applied to diaminopurine nucleoside phosphonate esters produced 10% guanine side products from partial hydrolysis of the C6 amino group; even after optimization (130 °C, reduced HCl), side-product levels remained at 5%, with isolated yields ranging only 77–93% [3]. The McKenna BTMS route is compatible with a wide range of acid-, base-, and hydrogenation-sensitive functional groups including alkenyl, alkynyl, alkoxyalkyl, benzyl, benzoyl, diazomethyl, carboxamide, and carboxylate ester moieties [1]. Furthermore, conventional thermal heating of BTMS reactions required 4–6 h for quantitative conversion, versus 2–10 min under microwave irradiation [1].

Organophosphorus synthesis Protecting group chemistry Phosphonic acid preparation

Evidence 2: Controlled Grafting on Metal Oxide Surfaces – Bis(trimethylsilyl) Phosphonate vs. Free Phosphonic Acid

In a systematic comparative study of organophosphorus coupling molecules on alumina and titania surfaces, bis(trimethylsilyl) phenylphosphonate enabled controlled grafting onto metal oxide particles without forming bulk metal phosphonate precipitate phases, whereas the corresponding free phenylphosphonic acid generated such phases in organic media [1]. Solid-state 31P NMR spectroscopy confirmed that the use of the dialkyl (or bis-silyl) ester derivative in organic media allowed controlled grafting, excluding the formation of phosphonate phases even under prolonged heating, in contrast to the free acid which led to dissolution–precipitation phenomena [1]. Similarly, on TiO2 particles, both bis(trimethylsilyl) and diethyl phosphonate esters were demonstrated to effectively modify the surface, but the silyl ester offered the distinct advantage of in situ release of the anchoring phosphonic acid upon contact with surface hydroxyl groups or adventitious water, eliminating the pre-hydrolysis step required for dialkyl esters [2].

Surface modification Hybrid materials Metal oxide functionalization

Evidence 3: Bis(trimethylsilyl)alkyl Phosphonates as Precursors to Phosphonyl Dichlorides – Yield Comparison

Bis(trimethylsilyl)alkyl phosphonates serve as direct precursors to alkylphosphonyl dichlorides—versatile intermediates for further derivatization (e.g., to phosphonamides, phosphonates, or phosphonic acids). In a documented synthetic protocol, structurally variant bis(trimethylsilyl)alkyl phosphonates were reacted with oxalyl chloride in the presence of catalytic DMF under mild, neutral conditions to afford the corresponding phosphonyl dichlorides in high distilled yields of 80–88% [1]. This transformation proceeds under neutral conditions, avoiding the strongly acidic environment of alternative PCl5-based methods and thereby preserving acid-labile functionalities elsewhere in the molecule. The corresponding dialkyl (e.g., diethyl) phosphonates do not undergo this direct transformation to phosphonyl dichlorides under comparable conditions; they would instead require prior conversion to the bis(trimethylsilyl) ester or employ harsher chlorinating agents [2].

Phosphorus chemistry Synthetic intermediates Phosphonyl dichloride synthesis

Evidence 4: C12 Dodecyl Chain Length – Optimal Window for Ordered SAM Formation and Long-Term Stability on Stainless Steel

The dodecyl (C12) chain of the phosphonate moiety—revealed upon desilylation of bis(trimethylsilyl)dodecylphosphonate—falls within the critical chain-length window for ordered self-assembled monolayer (SAM) formation on metal surfaces. A systematic Langmuir study of alkylphosphonic acids (chain lengths C3–C18) on SS316L stainless steel demonstrated that only monolayers with chain lengths 12–18 formed ordered, hydrophobic SAMs, as evidenced by static water contact angle (SCA), XPS, AFM, and IRRAS measurements [1]. Shorter chains (C3–C10) failed to produce ordered monolayers. Long-term stability testing revealed that C12–C18 monolayers remained stable for up to 30 days in acidic (pH 3), neutral (Milli-Q water), and physiological (10 mM PBS) solutions, and for up to 7 days under dry heating at 120 °C [1]. In contrast, shorter-chain monolayers exhibited partial breakdown under basic conditions (pH 11) and generally inferior stability [1]. This places the C12 chain at the threshold of the ordered-stable regime, offering a balance of adequate hydrophobicity without the solubility limitations (micelle formation) that hinder longer-chain (e.g., C18) phosphonic acids during solution-phase deposition [2].

Self-assembled monolayers Corrosion protection Surface engineering

Evidence 5: Dodecylphosphonate Corrosion Inhibition – Comparative Performance of Phosphonate Derivatives on Carbon Steel

The corrosion inhibition performance of dodecylphosphonate derivatives was systematically compared on carbon steel in 2 M H3PO4 using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) [1]. Three derivatives were tested: dodecylphosphonic acid (YM1), sodium methyl dodecylphosphonate (YM2), and methyl hydrogen dodecylphosphonate (YM3). All three compounds inhibited corrosion even at very low concentrations, with the order of increasing inhibition efficiency (E%) correlating directly with the molecular structure: YM1 > YM2 > YM3 under identical conditions [1]. Polarization curves indicated that all three compounds acted as mixed-type inhibitors, and adsorption followed the Langmuir isotherm model [1]. The quantitative inhibition efficiency ranking demonstrates that the nature of the phosphonate head-group (free acid vs. sodium salt vs. monoester) significantly modulates performance, with the free dodecylphosphonic acid—the direct hydrolysis product of bis(trimethylsilyl)dodecylphosphonate—providing the highest efficiency among the series [1].

Corrosion inhibition Carbon steel protection Phosphonate inhibitors

Evidence 6: Hydrophobic Surface Properties – Water Contact Angle Achieved by Dodecylphosphonate Films on Steel and Zinc

Thin hydrophobic films formed from sodium dodecylphosphonate (C12PNa) on low-carbon steel (St3) in aqueous solution produced a water contact angle (Θc) of 97°, which significantly enhanced corrosion resistance in atmospheres of high humidity and neutral salt spray [1]. Under optimized layer-by-layer passivation conditions (2.5 mM C12PNa, 120 min treatment at 80 °C solution and drying temperature), the film achieved the highest anti-corrosion efficiency under atmospheric conditions [1]. In parallel studies on zinc, phosphonate–siloxane bilayer films incorporating sodium dodecylphosphonate (SDDP) with n-octyltriethoxysilane (OTES) achieved contact angles up to 106 ± 2° on non-textured surfaces, and superhydrophobic behavior (Θc ≥ 150°) on laser-textured zinc surfaces with fractal morphology [2]. The phosphonate–siloxane films increased the corrosion resistance of galvanized steel by factors of 22.8- to 33.8-fold in 100% humidity atmospheres compared to unprotected controls [3].

Hydrophobic coatings Contact angle Atmospheric corrosion protection

High-Value Application Scenarios for Bis(trimethylsilyl)dodecylphosphonate Derived from Quantitative Evidence


Scenario 1: Quantitative, Side-Product-Free Synthesis of Dodecylphosphonic Acid for Pharmaceutical or Agrochemical Intermediates

In synthetic routes to bioactive phosphonate compounds where the target molecule contains acid-labile groups (e.g., carboxamide, benzoyl, acetal, or carboxylate ester functionalities), bis(trimethylsilyl)dodecylphosphonate is the precursor of choice. The McKenna BTMS deprotection proceeds quantitatively (>99% by 31P NMR) under neutral conditions (water or methanol, room temperature), completely avoiding the 5–10% side-product formation observed with the MW-HCl hydrolysis of diethyl esters at 130–140 °C [1]. This eliminates the need for chromatographic purification of the final phosphonic acid, reducing solvent consumption and improving overall process mass intensity. The TMS protection also enables storage as a stable, anhydrous reagent until immediately prior to use [2].

Scenario 2: Controlled, Precipitate-Free Grafting of Dodecylphosphonate Monolayers on Metal Oxide Nanoparticles or Surfaces

For researchers functionalizing alumina, titania, or zirconia nanoparticles with dodecylphosphonate ligands for hybrid material synthesis, the bis(trimethylsilyl) ester form prevents the formation of bulk metal phosphonate precipitate phases that plague direct use of free dodecylphosphonic acid in organic solvents [1]. The silyl ester reacts directly with surface hydroxyl groups, releasing the anchoring phosphonic acid in situ and enabling homogeneous, controlled grafting without dissolution–reprecipitation artifacts [2]. This is critical for applications requiring uniform monolayer coverage, such as catalyst supports, chromatographic stationary phases, or dielectric layers in organic electronics.

Scenario 3: Corrosion-Resistant Hydrophobic Coatings on Steel, Zinc, or Galvanized Steel via In-Situ Phosphonic Acid Generation

For industrial corrosion protection of low-carbon steel or galvanized steel components exposed to atmospheric humidity and salt spray, bis(trimethylsilyl)dodecylphosphonate offers a soluble, anhydrous-stable precursor that generates the most effective inhibitor form—free dodecylphosphonic acid—directly on the metal surface upon contact with ambient moisture [1]. The resulting dodecylphosphonate SAM provides a water contact angle of 97° on steel and, when combined with a trialkoxysilane overcoat, can achieve 22.8–33.8-fold enhancement in corrosion resistance compared to uncoated controls [2][3]. The C12 chain length is sufficient to form ordered, stable monolayers (30-day stability in acid, neutral, and physiological solutions) while avoiding the solubility and deposition challenges of longer-chain (C16–C18) analogs [4].

Scenario 4: Synthesis of Dodecylphosphonyl Dichloride for Specialty Organophosphorus Derivatization

When the synthetic objective is the preparation of dodecylphosphonyl dichloride—a key intermediate for dodecylphosphonamides, mixed phosphonate esters, or phosphonate-containing polymers—bis(trimethylsilyl)dodecylphosphonate provides direct access via reaction with oxalyl chloride/DMF under mild, neutral conditions in 80–88% distilled yield [1]. This route avoids the strongly acidic conditions of PCl5-based alternatives and preserves base-sensitive protecting groups elsewhere in the substrate. The corresponding diethyl dodecylphosphonate cannot undergo this transformation directly, requiring prior conversion to the silyl ester or use of harsher reagents [1].

Quote Request

Request a Quote for Bis(trimethylsilyl)dodecylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.